molecular formula C12H11FN2O2 B1482465 3-Ethyl-6-(2-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098036-36-1

3-Ethyl-6-(2-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1482465
CAS RN: 2098036-36-1
M. Wt: 234.23 g/mol
InChI Key: NTWXBHCLZUSHDN-UHFFFAOYSA-N
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Description

3-Ethyl-6-(2-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known as EFTP, is an organic compound with a wide range of applications in scientific research. EFTP is a small molecule that can be used to synthesize compounds with a variety of biological activities. It is a versatile compound that has potential applications in drug discovery and development, as well as in the study of biochemical and physiological processes. EFTP has been studied extensively in recent years, and its mechanism of action and biochemical and physiological effects have been elucidated.

Scientific Research Applications

Synthesis and Antibacterial Evaluation

Research focused on the synthesis of substituted thienopyrimidines, including derivatives of tetrahydropyrimidine, has shown promising antibacterial properties. These compounds were synthesized through a series of reactions involving cyclization and nucleophilic substitution, and their structure-activity relationships were explored to determine their antibacterial efficacy (More et al., 2013).

Antitubercular Activity

Novel dihydropyrimidines have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Two compounds, in particular, showed significant in vitro activity and were identified as potential new classes of antitubercular agents, demonstrating the importance of tetrahydropyrimidine derivatives in the development of new therapeutic agents (Trivedi et al., 2010).

GnRH Receptor Antagonism

A study on the synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-dione derivatives revealed their potential as potent GnRH receptor antagonists. This research aimed at treating reproductive diseases, identifying specific groups on the core structure crucial for good receptor binding activity. The findings contribute to the development of new treatments for reproductive health issues (Guo et al., 2003).

Herbicidal Activities

Research on 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds revealed some derivatives exhibited good herbicidal activities. This indicates the potential application of tetrahydropyrimidine derivatives in agriculture for weed control, highlighting the versatility of these compounds in various scientific and practical applications (Huazheng, 2013).

Crystal Structure Analysis

Studies on the crystal structures of solvated and anhydrous forms of related tetrahydropyrimidine derivatives have provided insights into their molecular arrangement and stability. This research is crucial for understanding the physical properties of these compounds, which can inform their storage, handling, and application in various fields (Cleetus et al., 2020).

properties

IUPAC Name

3-ethyl-6-(2-fluorophenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-2-15-11(16)7-10(14-12(15)17)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWXBHCLZUSHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(NC1=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-6-(2-fluorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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